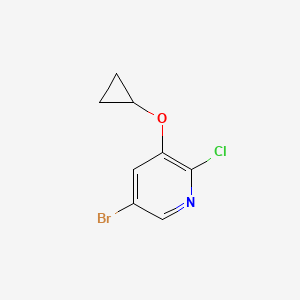

5-Bromo-2-chloro-3-cyclopropoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClNO |

|---|---|

Molecular Weight |

248.50 g/mol |

IUPAC Name |

5-bromo-2-chloro-3-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H7BrClNO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2 |

InChI Key |

BYTKSTOPNNNBJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(N=CC(=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways to 5 Bromo 2 Chloro 3 Cyclopropoxypyridine

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 5-Bromo-2-chloro-3-cyclopropoxypyridine identifies the primary bond cleavages that inform a logical synthetic route. The most apparent disconnection is the ether linkage, breaking the C-O bond between the pyridine (B92270) ring and the cyclopropyl (B3062369) group. This disconnection points to 5-Bromo-2-chloro-3-hydroxypyridine as a crucial late-stage precursor and a cyclopropylating agent, such as a cyclopropyl halide or a related derivative.

Further disconnection of the halogenated hydroxypyridine intermediate involves the C-Br and C-Cl bonds. This suggests that the synthesis can be built upon a simpler pyridine scaffold. The order of introduction of the bromine, chlorine, and hydroxyl groups is a key strategic consideration, as their directing effects will influence the regioselectivity of subsequent functionalization steps. A plausible pathway involves the construction of a 5-bromo-2-chloropyridine (B1630664) backbone, followed by the introduction of the hydroxyl group at the C3 position, leading to the key intermediate, 5-Bromo-2-chloro-3-hydroxypyridine.

Synthesis of Halogenated Pyridine Precursors

The assembly of the core 5-bromo-2-chloropyridine structure is foundational to the synthesis. This process involves carefully chosen halogenation reactions to ensure the correct placement of substituents on the pyridine ring.

The introduction of a bromine atom at the 5-position of a chloropyridine ring is a critical step that leverages the directing effects of the existing substituents. Starting with a 2-chloropyridine (B119429) derivative, electrophilic bromination can be directed to the C5 position, which is activated by the ring nitrogen and less sterically hindered than the C3 position. Common brominating agents for this transformation include N-Bromosuccinimide (NBS). The reaction conditions, such as solvent and temperature, can be optimized to achieve high regioselectivity and yield. For instance, the bromination of 2-amino-4-chloropyridine (B16104) using NBS in dichloromethane (B109758) has been shown to produce the 5-bromo derivative in high yield. google.com While acidic conditions can deactivate the pyridine ring towards electrophilic substitution, neutral conditions often provide the desired regioselectivity. nih.gov

| Starting Material | Reagent | Solvent | Yield | Reference |

| 2-amino-4-chloropyridine | N-Bromosuccinimide (NBS) | Dichloromethane | 87% | google.com |

| 2-hydroxypyrimidine | Hydrobromic Acid / H₂O₂ | - | High | google.com |

The installation of the chlorine atom at the C2 position of the pyridine ring is typically achieved through a Sandmeyer-type reaction starting from a 2-aminopyridine (B139424) precursor. The amino group is first converted to a diazonium salt using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. guidechem.com This diazonium intermediate is then displaced by a chloride ion, often sourced from the hydrochloric acid itself or an added copper(I) chloride catalyst.

An alternative strategy involves the chlorination of a 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com This method is effective for converting the hydroxyl group into a chlorine atom. The choice of strategy often depends on the availability of starting materials and the compatibility of other functional groups present on the pyridine ring. For example, 2-amino-5-bromopyridine (B118841) can be effectively converted to 5-bromo-2-chloropyridine via a diazotization reaction. guidechem.com

| Precursor | Reagent(s) | Key Transformation | Reference |

| 2-Amino-5-bromopyridine | NaNO₂, HCl | Diazotization followed by chlorination | guidechem.com |

| 5-Bromo-2-hydroxypyrimidine | POCl₃, Organic Amine | Hydroxyl to Chloro conversion | google.com |

| 2-aminopyridines | Selectfluor, LiCl | Direct C-H Chlorination | rsc.orgresearchgate.net |

The synthesis of the key intermediate, 5-Bromo-2-chloro-3-hydroxypyridine aobchem.com, integrates the previously discussed halogenation strategies with the introduction of a hydroxyl group. A common route begins with a precursor that already contains a nitrogen-based functional group at the C3 position, such as a nitro or amino group, which can later be converted to a hydroxyl group.

One documented pathway starts from 2-amino-5-bromo-3-nitropyridine. chemicalbook.com The amino group at the C2 position is converted to a chloro group via a Sandmeyer reaction to yield 5-bromo-2-chloro-3-nitropyridine. chemicalbook.com The nitro group at the C3 position is then reduced to an amino group, for example, using iron in acetic acid. Finally, this C3 amino group is converted to a hydroxyl group through another diazotization reaction followed by hydrolysis, yielding the target intermediate, 5-Bromo-2-chloro-3-hydroxypyridine.

Introduction of the Cyclopropoxy Moiety via Etherification Reactions

The final step in the synthesis is the formation of the ether bond to attach the cyclopropoxy group to the C3 position of the halogenated pyridine core.

The introduction of the cyclopropoxy group is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of the hydroxyl group of 5-Bromo-2-chloro-3-hydroxypyridine with a suitable cyclopropylating agent. The hydroxyl group is first deprotonated by a base to form a more nucleophilic alkoxide.

Optimization of this reaction involves several key parameters:

Base: A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and the potential for side reactions.

Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are commonly used to dissolve the reactants and facilitate the nucleophilic substitution.

Cyclopropylating Agent: The choice of the cyclopropyl electrophile is crucial. Cyclopropyl bromide or cyclopropyl iodide are common reagents. Alternatively, cyclopropyl tosylate or other derivatives with good leaving groups can be used.

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. Reactions are often run from room temperature to moderately elevated temperatures (e.g., 50-80 °C).

The optimization process aims to maximize the yield of the desired this compound while minimizing potential N-alkylation or other side reactions. General studies on the O-alkylation of hydroxypyridines provide a framework for these optimization efforts. tcsedsystem.eduscirp.org

| Parameter | Options | Considerations |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Strength of base affects deprotonation efficiency and potential side reactions. |

| Solvent | DMF, Acetonitrile, THF | Polarity and boiling point can influence reaction rate and solubility. |

| Alkylating Agent | Cyclopropyl bromide, Cyclopropyl iodide, Cyclopropyl tosylate | The leaving group affects the reactivity of the electrophile. |

| Temperature | Room Temperature to 80 °C | Balances reaction rate against thermal stability of reactants and products. |

Stereochemical Considerations in Cyclopropoxy Group Formation

The introduction of the cyclopropoxy group onto the pyridine ring is a critical step in the synthesis of this compound. The formation of the three-membered cyclopropane (B1198618) ring itself is inherently fraught with stereochemical implications. Due to the rigid and planar nature of the cyclopropyl group, any substitution on the ring can lead to the formation of stereoisomers.

While the cyclopropoxy group in the target molecule is attached via an oxygen atom, the stereochemistry of the cyclopropyl moiety itself is a key consideration if substituted cyclopropanating agents are used. The bonding in a cyclopropyl group is characterized by high strain due to bond angles of 60°, which deviate significantly from the ideal sp3 hybrid orbital angle of 109.5°. This strain is described by models such as the Coulson-Moffit (bent bonds) and Walsh (sp2-hybrid and p-orbital) models. wikipedia.org

In the context of forming the cyclopropoxy ether, a common method would involve the O-alkylation of the precursor, 5-bromo-2-chloro-3-hydroxypyridine, with a cyclopropyl halide or a related cyclopropyl synthon. If the cyclopropyl synthon itself contains stereocenters, the reaction must be controlled to ensure the desired diastereomer is formed. The stereochemical outcome of such reactions can be influenced by the reaction mechanism, which could proceed via pathways like an SN2 reaction, where inversion of configuration at the electrophilic carbon of the cyclopropyl group would be expected. However, SN2 reactions on cyclopropyl systems are generally disfavored. More complex, metal-catalyzed cross-coupling reactions may proceed with retention of configuration, depending on the catalytic cycle.

The high stereospecificity of certain ring-opening reactions of cyclopropyl groups provides evidence against radical anion intermediates in those specific reactions, suggesting that direct nucleophilic attack can proceed with a high degree of stereochemical control. researchgate.net For the formation of the cyclopropoxy group, it is crucial to select a synthetic method that allows for the predictable and controlled formation of the desired stereoisomer, should chiral cyclopropyl precursors be employed.

Advanced Catalytic Approaches in Pyridine Synthesis

Modern synthetic chemistry offers a range of advanced catalytic methods that can be applied to the synthesis of complex pyridine derivatives like this compound. These approaches often provide higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Procedures

Transition-metal catalysis plays a pivotal role in the construction and functionalization of heterocyclic rings. nih.gov For the synthesis of the core 5-bromo-2-chloro-pyridine structure, various transition-metal-catalyzed cyclization and cross-coupling reactions are conceivable. For instance, rhodium-catalyzed C-H activation provides a route to highly substituted pyridines from α,β-unsaturated imines and alkynes. mdpi.com Such methods are valued for not requiring pre-activated starting materials and for their tolerance of diverse functional groups. mdpi.com

More relevant to the final structure of this compound is the transition-metal-catalyzed formation of the cyclopropoxy group. The formation of cyclopropane rings can be achieved through metal-catalyzed reactions of a metal carbenoid with an alkene. wikipedia.org While this is for the formation of the carbon skeleton, the subsequent introduction of the oxygen linkage can be achieved through various means.

A more direct approach to the C-O-cyclopropyl bond would be a cross-coupling reaction. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. acs.org While typically used for C-N or C-C bond formation, analogous methods for C-O bond formation are well-established (e.g., Buchwald-Hartwig amination and its etherification variants). A potential pathway for the synthesis of the target molecule could involve a copper- or palladium-catalyzed coupling of 5-bromo-2-chloro-3-hydroxypyridine with a cyclopropyl boronic acid or a related organometallic cyclopropyl reagent.

Furthermore, transition metals like palladium, rhodium, and copper are instrumental in various cyclopropanation reactions. univasf.edu.br Palladium-catalyzed transformations, in particular, are well-developed for the construction of cyclopropanes. univasf.edu.br Copper-catalyzed enantioconvergent radical cross-coupling of cyclopropyl halides with nucleophiles represents a state-of-the-art method for forming functionalized chiral cyclopropanes, which could be precursors to the desired cyclopropoxy moiety. sustech.edu.cn

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. univasf.edu.br These principles include the use of safer solvents, catalysts, and reagents, as well as the design of energy-efficient processes. chemicalbook.com

For the synthesis of this compound, several green chemistry strategies could be implemented. One-pot multicomponent reactions are a key green chemistry tool, as they can reduce the number of synthetic steps, minimize waste, and improve efficiency. For instance, the Guareschi-Thorpe reaction for pyridine synthesis can be performed in an aqueous medium using ammonium (B1175870) carbonate as a non-toxic nitrogen source and pH-control agent. chemicalbook.com

Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. google.comnih.gov This method has been successfully applied to various pyridine syntheses, offering an energy-efficient alternative to conventional heating.

The choice of solvent is also a critical aspect of green chemistry. Water is considered the greenest solvent, and its use in reactions like the Guareschi-Thorpe synthesis demonstrates the potential for developing more environmentally benign synthetic routes. chemicalbook.com Where organic solvents are necessary, the use of greener alternatives is encouraged.

Finally, the use of heterogeneous catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, can simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the synthetic process. sustech.edu.cn

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

There are several plausible synthetic routes to this compound, each with its own advantages and disadvantages in terms of efficiency and selectivity. A comparative analysis of these potential routes is essential for selecting the most suitable method for a given application.

A likely synthetic strategy would involve the initial synthesis of a substituted pyridine ring, followed by the introduction of the cyclopropoxy group. The precursor, 5-bromo-2-chloro-3-hydroxypyridine, is a key intermediate. aobchem.com

Route A: Classical Pyridine Synthesis followed by O-Cyclopropylation

This route would begin with a classical pyridine synthesis, such as the Hantzsch synthesis, to form a polysubstituted pyridine ring. wikipedia.org This would be followed by a series of functional group interconversions to arrive at 5-bromo-2-chloro-3-hydroxypyridine. The final step would be the O-cyclopropylation of the hydroxyl group.

Efficiency: The efficiency of this route would depend on the yields of each individual step. Classical pyridine syntheses can sometimes suffer from low yields and the need for harsh reaction conditions. wikipedia.org The O-cyclopropylation step could also be challenging.

Selectivity: Regioselectivity can be an issue in the initial pyridine ring formation, potentially leading to a mixture of isomers that require separation.

Route B: Functionalization of a Pre-formed Pyridine Ring

This approach would start with a simpler, commercially available pyridine derivative, such as 3-hydroxypyridine (B118123). guidechem.comchemicalbook.com The subsequent steps would involve the regioselective introduction of the bromo and chloro substituents, followed by O-cyclopropylation.

Selectivity: Achieving the desired 5-bromo-2-chloro substitution pattern on a 3-hydroxypyridine ring would be a significant challenge.

Route C: Transition-Metal-Catalyzed Assembly

A more modern approach would utilize transition-metal-catalyzed cross-coupling and cyclization reactions to assemble the target molecule. This could involve the construction of the substituted pyridine ring itself via a catalytic cycle, or the use of catalysis for the introduction of the substituents.

Efficiency: Transition-metal-catalyzed reactions often proceed with high efficiency and under mild conditions. nih.gov

Selectivity: These methods can offer excellent control over regioselectivity and stereoselectivity. mdpi.com

Interactive Data Table: Comparison of Synthetic Routes

| Route | Starting Materials | Key Steps | Potential Advantages | Potential Disadvantages |

| A | Acyclic precursors | Hantzsch pyridine synthesis, functional group interconversions, O-cyclopropylation | Well-established methods | Potentially low yields, harsh conditions, regioselectivity issues |

| B | 3-Hydroxypyridine | Regioselective halogenation, O-cyclopropylation | Readily available starting material | Poor regioselectivity in halogenation |

| C | Simple building blocks | Transition-metal-catalyzed cyclization and cross-coupling | High efficiency, mild conditions, excellent selectivity | Catalyst cost and sensitivity |

Scalability and Process Optimization for Research Scale Production

The scalability of a synthetic route is a crucial consideration, even for research-scale production. A process that is efficient on a milligram scale may not be practical for producing gram quantities of material. For this compound, process optimization would focus on maximizing yield, minimizing reaction times, and simplifying purification procedures.

Continuous flow synthesis offers a promising approach for improving the scalability and efficiency of chemical reactions. wikipedia.org Flow reactors provide excellent control over reaction parameters such as temperature and residence time, which can lead to improved yields and selectivity. google.comnih.gov The one-step synthesis of pyridines and dihydropyridines has been successfully demonstrated in a continuous flow microwave reactor. google.comnih.gov This technology could potentially be applied to the synthesis of the target molecule or its precursors, allowing for a more efficient and scalable production process. google.comnih.gov

Bayesian optimization with active learning is an advanced technique that can be used to rapidly optimize reaction conditions in a continuous flow system. wikipedia.org This approach uses a machine-learning algorithm to explore the reaction space and identify the optimal parameters for maximizing yield and production rate. wikipedia.org

For research-scale production, a key aspect of process optimization is the ease of purification. The use of heterogeneous catalysts or solid-supported reagents can simplify the work-up procedure by allowing for easy removal of the catalyst by filtration. sustech.edu.cn Crystallization is often a preferred method of purification on a larger scale, as it can provide high-purity material without the need for chromatography.

The choice of starting materials and reagents also has a significant impact on scalability. Reagents that are expensive, hazardous, or difficult to handle may be suitable for small-scale synthesis but problematic for larger-scale production. Therefore, a scalable route to this compound would ideally utilize readily available, inexpensive, and safe starting materials and reagents.

Reactivity and Derivatization Chemistry of 5 Bromo 2 Chloro 3 Cyclopropoxypyridine

Reactivity of the Pyridine (B92270) Ring System under Various Conditions

The reactivity of the 5-Bromo-2-chloro-3-cyclopropoxypyridine molecule is a product of the interplay between its substituents and the inherent electronic nature of the pyridine ring. The pyridine ring nitrogen atom is electron-withdrawing, which reduces the electron density of the ring system compared to benzene, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.

The substituents further modulate this reactivity:

Chloro-Substituent (at C2): The chlorine atom is an inductively electron-withdrawing but resonance electron-donating group. Its position at C2, ortho to the ring nitrogen, renders this site highly electron-deficient and thus the primary site for nucleophilic attack.

Bromo-Substituent (at C5): The bromine atom has similar electronic effects to chlorine. Located at C5, its reactivity is influenced by the other groups. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond.

Cyclopropoxy-Substituent (at C3): The cyclopropoxy group is considered an electron-donating group, which increases the electron density at the ortho (C2, C4) and para (C6) positions. This electronic contribution can influence the regioselectivity of certain reactions.

This combination of functionalities allows for sequential and selective reactions, making the molecule a valuable building block for creating polysubstituted pyridine derivatives.

Transformations Involving the Bromo-Substituent

The bromine atom at the C5 position is a key functional group for introducing molecular diversity, primarily through carbon-carbon bond-forming reactions.

The carbon-bromine bond at the 5-position is preferentially targeted in palladium-catalyzed cross-coupling reactions over the more stable carbon-chlorine bond at the 2-position. This selectivity is foundational to its use as a synthetic intermediate.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the bromo-pyridine with various organoboron compounds. Experimental data from patent literature shows that this compound effectively couples with aryl- and heteroarylboronic acids or their corresponding pinacol (B44631) esters. These reactions are typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. For instance, the reaction with (4-amino-2-fluorophenyl)boronic acid proceeds in high yield to produce the corresponding biphenyl (B1667301) derivative. The bromo group can also be converted into a boronic ester via a Miyaura borylation reaction, which can then be used in subsequent Suzuki couplings.

Sonogashira Coupling: This coupling reaction enables the formation of a bond between the C5 carbon of the pyridine ring and a terminal alkyne. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. A documented example involves the coupling of this compound with 4-ethynyl-2-fluoroaniline (B2846952) using a Pd(dppf)Cl₂ catalyst, copper(I) iodide (CuI), and triethylamine (B128534) as a base, affording the desired alkynyl-substituted pyridine in good yield.

| Entry | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | (4-amino-2-fluorophenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,4-dioxane/H₂O, 90 °C, 2 h | 2'-chloro-3'-cyclopropoxy-5'-fluoro-[1,1'-biphenyl]-4-amine | 88% | |

| 2 | (2-amino-4-fluorophenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,4-dioxane/H₂O, 90 °C, 2 h | 2'-chloro-5-fluoro-3'-cyclopropoxy-[1,1'-biphenyl]-2-amine | 71% | |

| 3 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂, K₂CO₃ | 1,4-dioxane/H₂O, 90 °C, 16 h | 2-chloro-3-cyclopropoxy-5-(1H-pyrazol-4-yl)pyridine | 59% | |

| 4 | 4-ethynyl-2-fluoroaniline | Pd(dppf)Cl₂, CuI, TEA | DMF, 60 °C, 2 h | 4-((2-chloro-3-cyclopropoxypyridin-5-yl)ethynyl)-2-fluoroaniline | 78% | |

| 5 | Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc | 1,4-dioxane, 90 °C, 16 h | 2-chloro-3-cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 63% |

While the C2-chloro position is the most activated site for SNAr, under forcing conditions or with highly reactive nucleophiles, substitution at the C5-bromo position could potentially occur. However, in the available literature, derivatization at the C5 position is accomplished almost exclusively via cross-coupling chemistry, indicating that SNAr at this site is less favorable and not a preferred synthetic route.

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. The greater lability of the C-Br bond compared to the C-Cl bond suggests that selective metal-halogen exchange at the C5 position should be feasible. This would typically involve treating this compound with an organolithium reagent (e.g., n-butyllithium) or a magnesium-based reagent (e.g., isopropylmagnesium chloride) at low temperatures to generate a 5-lithiated or 5-magnesiated pyridine intermediate. This reactive intermediate can then be trapped with electrophiles to install a wide range of functional groups. While this is a plausible and synthetically useful transformation, specific examples involving this particular substrate are not prominently featured in the reviewed patent literature, which favors cross-coupling methods.

Transformations Involving the Chloro-Substituent

The chlorine atom at the C2 position is highly activated towards nucleophilic displacement due to its proximity to the electron-withdrawing ring nitrogen.

The C2-chloro group can be selectively displaced by a variety of nucleophiles, often while the C5-bromo group (if still present) or its coupled derivatives remain intact. This reaction is a cornerstone for building complex molecules from this scaffold. The reactions typically require elevated temperatures and a base, such as cesium carbonate, in a polar aprotic solvent like DMA (dimethylacetamide).

For example, after a Sonogashira coupling at the C5-position, the resulting product, 4-((2-chloro-3-cyclopropoxypyridin-5-yl)ethynyl)-2-fluoroaniline, can undergo a subsequent SNAr reaction where an amine, such as 2-fluoro-4-nitroaniline, displaces the C2-chloro group. Similarly, derivatives obtained from Suzuki coupling can also be functionalized at the C2 position via SNAr with amine nucleophiles.

| Entry | Starting Material | Nucleophile | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-((2-chloro-3-cyclopropoxypyridin-5-yl)ethynyl)-2-fluoroaniline | 2-fluoro-4-nitroaniline | Cs₂CO₃ | DMA, 140 °C, 16 h | 4-((2-((2-fluoro-4-nitrophenyl)amino)-3-cyclopropoxypyridin-5-yl)ethynyl)-2-fluoroaniline | 17% | |

| 2 | 2-chloro-3-cyclopropoxy-5-(1H-pyrazol-4-yl)pyridine | 4-amino-1-methyl-1H-pyrazole-3-carbonitrile | Cs₂CO₃ | DMA, 140 °C, 16 h | 4-amino-1-((3-cyclopropoxy-5-(1H-pyrazol-4-yl)pyridin-2-yl)amino)-1-methyl-1H-pyrazole-3-carbonitrile | 18% | |

| 3 | 2'-chloro-5-fluoro-3'-cyclopropoxy-[1,1'-biphenyl]-2-amine | 4-fluoro-2-nitroaniline | Cs₂CO₃ | DMA, 140 °C, 16 h | 5-fluoro-N-(4-fluoro-2-nitrophenyl)-3'-cyclopropoxy-[1,1'-biphenyl]-2,2'-diamine | 21% | |

| 4 | 2'-chloro-3'-cyclopropoxy-5'-fluoro-[1,1'-biphenyl]-4-amine | 4-fluoro-2-nitroaniline | Cs₂CO₃ | DMA, 140 °C, 16 h | N-(4'-amino-5-fluoro-[1,1'-biphenyl]-2-yl)-4-fluoro-2-nitroaniline | 25% |

Amidation and Amination Reactions (e.g., Buchwald-Hartwig Amination)

The presence of two distinct halogen atoms on the pyridine ring, a bromine at the C5 position and a chlorine at the C2 position, makes this compound a prime candidate for carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.org The reaction's utility stems from its tolerance of a wide range of functional groups and its applicability to various amine nucleophiles. libretexts.org

While specific studies on this compound are not extensively documented in the literature, the reactivity can be inferred from studies on the parent compound, 5-bromo-2-chloropyridine (B1630664). In such dihalogenated systems, the choice of catalyst, ligand, and reaction conditions can selectively target one halogen over the other. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig reaction. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

Typical conditions for a Buchwald-Hartwig amination involve a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (such as XantPhos or DavePhos), and a base (commonly NaOtBu or DBU) in an inert solvent like toluene (B28343) or dioxane. chemrxiv.orgamazonaws.com The reaction temperature is a critical parameter, often ranging between 80-140 °C. chemrxiv.orgwuxiapptec.com

The table below outlines representative conditions for Buchwald-Hartwig aminations of related aryl halides, which could be adapted for this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 |

| Aryl Bromide | Benzyl Amine | Pd₂(dba)₃ / Xantphos | DBU | DMF | Optimized | 70 |

| Aryl Triflate | Aniline | [Pd(Cinamyl)Cl]₂ / DavePhos | DBU | Toluene | Optimized | 85 |

| 2-Bromopyridine | Amide | [Pd(Cinamyl)Cl]₂ / Xantphos | DBU | Toluene | Optimized | Good |

This table is interactive. Data is illustrative of typical conditions found in the literature for similar substrates. chemrxiv.orgamazonaws.com

Reactivity and Stability of the Cyclopropoxy Group

The cyclopropoxy group is a notable feature of the molecule, contributing to its unique electronic and steric properties. This group consists of a strained three-membered ring attached to the pyridine core via an ether linkage. Its stability under various reaction conditions is a critical consideration for synthetic applications.

Cyclopropane (B1198618) Ring Opening Mechanisms and Products

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, electrophiles, or radical initiators. beilstein-journals.orgnih.gov These reactions can proceed through various mechanisms, including:

Acid-Catalyzed Opening: Protonation of the ether oxygen can weaken the adjacent C-O bond, but more commonly, strong acids can protonate the cyclopropane ring itself, leading to a corner-protonated or edge-protonated species that can be attacked by a nucleophile, resulting in ring cleavage. nih.gov

Radical Ring-Opening: The cyclopropane ring can undergo cleavage initiated by a radical species. This often involves the formation of a cyclopropyl-substituted carbon radical which then rearranges to a more stable, open-chain radical that can be trapped. beilstein-journals.orgnih.gov

Metal-Catalyzed Opening: Transition metals can insert into the C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates which can then undergo further transformations. Frustrated Lewis pairs have also been shown to induce ring-opening. rsc.org

For aryl cyclopropyl (B3062369) ethers, the stability is generally higher than for simple cyclopropanes due to the electronic influence of the aromatic ring. However, harsh reaction conditions, particularly those involving strong acids or high temperatures, could potentially lead to the degradation of the cyclopropoxy moiety.

Ether Cleavage Strategies

The ether linkage of the cyclopropoxy group is another potential site of reactivity. Ethers are generally stable but can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orgmasterorganicchemistry.comlibretexts.org The mechanism involves protonation of the ether oxygen to form a good leaving group (a cyclopropanol (B106826) moiety), followed by nucleophilic attack of the halide ion at the pyridine carbon. masterorganicchemistry.comlibretexts.org

However, the cleavage of aryl ethers at the Ar-O bond is generally difficult due to the high strength of the sp² C-O bond. youtube.com Nucleophilic attack is more likely to occur at the cyclopropyl carbon, but this is also challenging. Therefore, it is expected that the cyclopropoxy group in this compound would be stable under most neutral and basic conditions, including those typically used for cross-coupling reactions. Cleavage would likely require specifically targeted, harsh acidic conditions. libretexts.org

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Reactions

A key challenge and opportunity in the chemistry of this compound is controlling the chemo- and regioselectivity of its reactions. The molecule has two different halogen atoms at positions with distinct electronic environments, influenced by the ring nitrogen and the electron-donating cyclopropoxy group.

In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the relative reactivity of the C-Br and C-Cl bonds is a critical factor. Generally, the order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > OTf > Cl. wuxiapptec.com This suggests that the C5-Br bond should be more reactive than the C2-Cl bond. rsc.org

However, for heteroaromatic systems, this intrinsic reactivity can be overridden by other factors:

Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which activates adjacent (C2) and para (C4) positions towards nucleophilic attack and can influence the rate of oxidative addition.

Ligand Effects: The choice of phosphine ligand in palladium catalysis can dramatically alter the regioselectivity. Bulky, sterically hindered ligands can favor reaction at one site over another. For 5-bromo-2-chloropyridine, it has been shown that bulky monophosphine ligands can favor amination at the C5-Br position, whereas certain bidentate phosphines promote reaction at the C2-Cl site. nih.gov Similarly, in Suzuki couplings of dihalopyridines, ligand choice has been demonstrated to control whether the reaction occurs at C2 or C4. acs.orgnsf.gov

Catalyst Speciation: The nature of the active palladium catalyst (mononuclear, cluster, or nanoparticle) can also influence site selectivity. acs.org

The C3-cyclopropoxypyridine group, being an electron-donating group, would be expected to increase the electron density at the ortho (C2, C4) and para (C6) positions. This could potentially modulate the relative reactivity of the C2-Cl and C5-Br bonds compared to the unsubstituted 5-bromo-2-chloropyridine, although specific studies are needed to confirm this effect.

Table 2: Factors Influencing Regioselectivity in Dihalopyridine Cross-Coupling

| Factor | Influence on Selectivity | Example | Reference |

|---|---|---|---|

| Halide Identity | Intrinsic reactivity generally follows C-Br > C-Cl for oxidative addition. | In 5-bromo-2-chloropyridine, Suzuki coupling often occurs at the C-Br position. | rsc.org |

| Ligand Sterics | Bulky ligands can direct the catalyst to the less hindered halide. | Bulky monophosphines favor C5-Br amination in 5-bromo-2-chloropyridine. | nih.gov |

| Ligand Type | Bidentate vs. monophosphine ligands can reverse selectivity. | Bidentate phosphines can favor C2-Cl amination in 5-bromo-2-chloropyridine. | nih.gov |

| Electronic Effects | The pyridine nitrogen activates the C2 position. | Halides adjacent to nitrogen are conventionally more reactive. | nsf.gov |

This table is interactive and summarizes key factors determining reaction site.

Design and Synthesis of Novel Pyridine Analogues and Derivatives

This compound serves as a valuable and versatile building block for the synthesis of novel, highly substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. nih.gov The differential reactivity of the two halogen atoms allows for sequential, site-selective functionalization.

A potential synthetic strategy involves a two-step cross-coupling sequence:

First Coupling: By carefully selecting the reaction conditions (e.g., catalyst, ligand, temperature), one halogen can be selectively replaced. For example, a Suzuki or Buchwald-Hartwig reaction could be performed under conditions that favor reaction at the more labile C5-Br bond, leaving the C2-Cl bond intact.

Second Coupling: The resulting 2-chloro-3-cyclopropoxy-5-substituted pyridine can then be subjected to a second, different cross-coupling reaction to modify the C2 position. This could involve another C-N, C-C, or C-O bond formation.

This stepwise approach allows for the controlled introduction of diverse functionalities onto the pyridine core, leading to a wide array of novel analogues. For instance, an initial amination at C5 followed by a Suzuki coupling at C2 would yield a complex 2,3,5-trisubstituted pyridine. The stability of the cyclopropoxy group under most coupling conditions ensures that it remains as a key structural feature in the final products. The development of such synthetic routes is crucial for exploring new chemical space and creating molecules with tailored properties for various applications. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloro 3 Cyclopropoxypyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. For 5-Bromo-2-chloro-3-cyclopropoxypyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, confirming the connectivity and spatial relationships of all atoms.

While ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY correlations are expected between the two aromatic protons on the pyridine (B92270) ring and among the non-equivalent protons of the cyclopropyl (B3062369) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique is essential for assigning the carbon signals of the pyridine and cyclopropyl rings by linking them to their known proton signals.

The aromatic protons correlating to multiple carbons within the pyridine ring.

The cyclopropyl protons correlating to the ether-linked carbon (C3) of the pyridine ring.

The cyclopropyl methine proton correlating to the cyclopropyl methylene (B1212753) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This is particularly useful for conformational analysis. For this molecule, NOESY could reveal through-space proximity between the protons of the cyclopropyl group and the aromatic proton at the C4 position, helping to define the preferred orientation of the cyclopropoxy substituent relative to the pyridine ring.

The following table summarizes the predicted NMR data for this compound.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | - | ~145.0 | - |

| 3 | - | ~150.0 | - |

| 4 | ~7.50 (d, J=2.5 Hz) | ~125.0 | C2, C3, C5, C6 |

| 5 | - | ~115.0 | - |

| 6 | ~8.10 (d, J=2.5 Hz) | ~148.0 | C2, C4, C5 |

| Cyclopropyl-CH (O-CH) | ~4.10 (m) | ~55.0 | C3, Cyclopropyl-CH₂ |

| Cyclopropyl-CH₂ | ~0.90 (m) | ~6.0 | Cyclopropyl-CH |

The synthesis of substituted pyridines can potentially lead to the formation of various regioisomers. NMR spectroscopy is a powerful method to confirm the desired substitution pattern and assess the regioisomeric purity of the sample. cdnsciencepub.comresearchgate.net For this compound, isomers could arise from different arrangements of the bromo, chloro, and cyclopropoxy groups on the pyridine ring.

The distinct coupling patterns and chemical shifts of the aromatic protons are key indicators. In the target molecule, the two remaining protons at positions 4 and 6 are expected to appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). Any other isomer, for instance, 6-Bromo-2-chloro-3-cyclopropoxypyridine, would present a different splitting pattern (e.g., two singlets or an AB quartet with ortho-coupling). Furthermore, the long-range ¹H-¹³C correlations observed in the HMBC spectrum provide unequivocal proof of the connectivity, confirming that the cyclopropoxy group is at C3, the chlorine at C2, and the bromine at C5. The absence of signals corresponding to other isomers in the ¹H and ¹³C NMR spectra would confirm the high regioisomeric purity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₈H₇BrClNO), the theoretical exact mass can be calculated. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive signature for the presence of these halogens.

The analysis of fragmentation pathways provides further structural confirmation. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) undergoes fragmentation, breaking into smaller, characteristic charged fragments. A plausible fragmentation pathway for this compound might include:

Loss of the cyclopropyl group or ethylene (B1197577) from the cyclopropoxy moiety.

Cleavage of the C-Br or C-Cl bonds.

Loss of a CO molecule, which is common in the fragmentation of ethers and phenols.

| Ion/Fragment Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|

| [C₈H₇⁷⁹Br³⁵ClNO]⁺ | 246.9427 | Molecular Ion (M⁺) |

| [C₈H₇⁸¹Br³⁵ClNO]⁺ / [C₈H₇⁷⁹Br³⁷ClNO]⁺ | 248.9407 / 248.9398 | M+2 Isotope Peaks |

| [C₅H₂⁷⁹BrClNO]⁺ | 205.9035 | Loss of propene (C₃H₅) |

| [C₈H₇³⁵ClNO]⁺ | 168.0216 | Loss of Br radical |

| [C₈H₇⁷⁹BrNO]⁺ | 211.9714 | Loss of Cl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.). These techniques are excellent for confirming the presence of key functional groups.

For this compound, the spectra would be characterized by vibrations from the pyridine ring, the C-O-C ether linkage, the cyclopropyl group, and the carbon-halogen bonds.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations (C=C, C=N) in the 1600-1400 cm⁻¹ region. cdnsciencepub.com Ring breathing modes are also expected at lower frequencies.

Cyclopropoxy Group Vibrations: The C-H stretching of the cyclopropyl ring is typically observed at higher wavenumbers (~3100-3000 cm⁻¹). The C-O-C ether stretching will produce a strong band, likely in the 1250-1000 cm⁻¹ range.

Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Cyclopropyl C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the cyclopropyl ring |

| Aromatic C-H Stretch | 3080 - 3020 | Stretching of C-H bonds on the pyridine ring |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | Multiple bands corresponding to ring stretching |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Ether linkage stretching |

| Symmetric C-O-C Stretch | 1075 - 1020 | Ether linkage stretching |

| C-Cl Stretch | 800 - 600 | Carbon-chlorine bond stretching |

| C-Br Stretch | 650 - 500 | Carbon-bromine bond stretching |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted chloropyridines, allows for predictions about its solid-state behavior. iucr.org One would expect the pyridine ring to be essentially planar. The analysis would precisely determine the orientation of the cyclopropoxy group relative to the plane of the pyridine ring. Intermolecular interactions, such as halogen bonding (C-Br···N or C-Cl···N) or π-π stacking between pyridine rings, could play a significant role in the crystal packing. Such interactions are crucial for understanding the material's physical properties, such as melting point and solubility.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

This compound itself is an achiral molecule and therefore will not exhibit a chiroptical response. However, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), would be an essential tool for the analysis of any chiral derivatives. Chirality could be introduced, for example, by substituting the cyclopropyl ring with a chiral moiety or by synthesizing a derivative that exhibits atropisomerism.

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional structure and absolute configuration of the molecule. For a chiral derivative of this compound, ECD could be used to:

Confirm the presence of a specific enantiomer.

Determine the absolute configuration by comparing the experimental ECD spectrum with theoretical spectra calculated using quantum chemical methods.

Study conformational changes in solution.

The analysis of chiral pyridine derivatives by chiroptical methods provides deep insight into their stereochemical properties, which is often critical in fields such as medicinal chemistry and materials science. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 3 Cyclopropoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No specific Density Functional Theory (DFT) studies on 5-Bromo-2-chloro-3-cyclopropoxypyridine have been identified in the public domain. Such calculations would typically be employed to determine the molecule's electronic structure, optimized geometry, and various molecular properties. Key parameters that would be investigated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations would provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscape Mapping

There is no available research on the conformational analysis or energy landscape mapping of this compound. A conformational analysis would involve systematically exploring the potential spatial arrangements of the cyclopropoxy group relative to the pyridine (B92270) ring to identify the most stable, low-energy conformers. Mapping the potential energy surface would reveal the energy barriers between different conformations and identify the global minimum energy structure, which is crucial for understanding the molecule's behavior and interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Publicly accessible studies predicting the spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for this compound are not available. Theoretical predictions, typically using methods like DFT, are often performed to aid in the interpretation of experimental spectra. By calculating parameters like chemical shifts, vibrational frequencies, and electronic transition energies, researchers can compare theoretical data with experimental findings to confirm the molecular structure and understand its spectroscopic signatures.

Reaction Mechanism Elucidation and Transition State Analysis of Synthetic Pathways

No theoretical studies elucidating the reaction mechanisms or analyzing the transition states for the synthesis of this compound were found. This type of computational investigation would involve mapping the energy profile of a proposed synthetic route, identifying the structures of intermediates and transition states, and calculating the activation energies for each step. Such analysis is invaluable for optimizing reaction conditions and understanding the underlying chemical transformations.

Molecular Docking and Ligand-Target Interaction Studies (in non-human, in vitro or theoretical contexts)

There are no published molecular docking or ligand-target interaction studies specifically involving this compound. In drug discovery research, molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. These studies help to understand the binding affinity and the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex, providing a basis for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound or its derivatives are available in the literature. QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model based on molecular descriptors, QSAR can be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced desired properties.

Research Applications and Emerging Areas of Exploration for 5 Bromo 2 Chloro 3 Cyclopropoxypyridine

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

The halogenated and functionalized pyridine (B92270) ring of 5-Bromo-2-chloro-3-cyclopropoxypyridine positions it as a versatile intermediate in the synthesis of more complex molecules. The presence of both bromine and chlorine atoms offers opportunities for selective functionalization through various cross-coupling reactions. For instance, the bromine atom can be selectively targeted in reactions such as Suzuki or Stille couplings to introduce new carbon-carbon bonds, while the chlorine atom can be substituted with other nucleophiles under different reaction conditions. This differential reactivity is a valuable tool for synthetic chemists aiming to build intricate molecular architectures. The cyclopropoxy group, being relatively stable, can be carried through multiple synthetic steps, ultimately influencing the steric and electronic properties of the final molecule.

Potential Applications in Agrochemical Research and Development

Substituted pyridines are a well-established class of compounds in the agrochemical industry, with many exhibiting herbicidal, insecticidal, or fungicidal properties. The specific combination of halogens and the cyclopropoxy group in this compound could lead to the development of new active ingredients for crop protection. The lipophilic nature of the cyclopropyl (B3062369) group can enhance the compound's ability to penetrate biological membranes, a crucial factor for the efficacy of many agrochemicals. Researchers may explore derivatives of this compound to identify novel pesticides or herbicides with improved potency, selectivity, and environmental profiles.

Utility in Materials Science and Polymer Chemistry as Monomers or Ligands

The pyridine scaffold is also of interest in materials science and polymer chemistry. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, making compounds like this compound potential candidates for the synthesis of coordination polymers or metal-organic frameworks (MOFs). These materials can have applications in areas such as gas storage, catalysis, and sensing. Furthermore, the bromo and chloro substituents could serve as handles for polymerization reactions, allowing for the incorporation of the cyclopropoxypyridine unit into novel polymer backbones. The resulting polymers might exhibit unique thermal, optical, or electronic properties.

Exploration in Early-Stage Medicinal Chemistry for Novel Scaffold Design (excluding clinical trials and safety profiles)

In the realm of medicinal chemistry, the pyridine ring is a common feature in many pharmaceutical compounds. The unique substitution pattern of this compound offers a novel scaffold for the design of new therapeutic agents.

Development of Ligands for Specific Biological Targets (e.g., enzymes, receptors, in vitro studies)

The distinct electronic and steric properties conferred by the bromo, chloro, and cyclopropoxy groups can influence how the molecule interacts with biological targets such as enzymes and receptors. Medicinal chemists can use this compound as a starting point to synthesize a library of derivatives for screening against various biological targets in vitro. The aim would be to identify compounds that exhibit specific binding affinities and could serve as leads for further drug development.

Use in Probe Chemistry and Chemical Biology Tools

Chemical probes are essential tools for studying biological processes. The reactivity of the halogen atoms in this compound could be exploited to attach fluorescent dyes, affinity tags, or other reporter groups. Such modified molecules could then be used as chemical probes to investigate the localization, interactions, and functions of specific proteins or other biomolecules within a cell or organism.

Integration into Catalyst Design and Ligand Development for Organic Transformations

The pyridine nitrogen of this compound provides a coordination site for transition metals, making it a potential building block for the development of new ligands for catalysis. By modifying the substituents on the pyridine ring, chemists can fine-tune the electronic and steric environment around the metal center, thereby influencing the activity and selectivity of the catalyst. These tailored catalysts could be employed in a wide range of organic transformations, contributing to more efficient and sustainable chemical synthesis.

Applications in Supramolecular Chemistry and Host-Guest Interactions

The unique structural features of this compound, including multiple halogen bond donors and acceptors, an aromatic π-system, and a distinct cyclopropoxy group, position it as a compound of significant interest for applications in supramolecular chemistry and the design of host-guest systems. While specific research on this exact molecule's supramolecular behavior is not extensively documented, its potential can be inferred from the well-established principles governing the interactions of halogenated and substituted pyridines.

The pyridine core, with its electron-deficient π-system, can participate in π-π stacking interactions, which are fundamental in the assembly of supramolecular architectures. The arrangement of these aromatic rings, whether in a face-to-face or edge-to-face orientation, is influenced by the electronic nature and steric bulk of the substituents. The presence of both bromine and chlorine atoms on the pyridine ring of this compound is particularly noteworthy. These halogen atoms can act as versatile tools in crystal engineering, directing the formation of specific solid-state structures through halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of this molecule, the bromine and chlorine atoms can interact with the nitrogen atom of another pyridine ring or other Lewis basic sites, leading to the formation of predictable and robust supramolecular synthons.

The cyclopropoxy substituent introduces a degree of conformational rigidity and a specific steric profile that can be exploited in the design of host-guest complexes. This group can influence the packing of molecules in the solid state, potentially creating cavities or channels within the crystal lattice that are suitable for encapsulating small guest molecules. The size and shape of the cyclopropoxy group can be a determining factor in the selectivity of a host for a particular guest.

In the context of host-guest chemistry, this compound could function as either a host or a guest molecule. As a host, its halogen atoms and the pyridine nitrogen could provide specific recognition sites for guest binding. Conversely, as a guest, its defined shape and electronic properties would allow it to fit into the cavities of larger host molecules, such as cyclodextrins, calixarenes, or metal-organic frameworks. The interactions governing the formation of such host-guest complexes would likely be a combination of halogen bonding, hydrogen bonding (if the host provides suitable donors), and van der Waals forces.

The interplay of these various non-covalent interactions—halogen bonding, π-π stacking, and steric effects from the cyclopropoxy group—offers a rich landscape for the rational design of complex supramolecular assemblies and functional host-guest systems based on this compound.

| Interaction Type | Potential Role of this compound | Key Structural Features Involved |

| Halogen Bonding | Can act as a halogen bond donor. | Bromine and Chlorine atoms |

| π-π Stacking | The pyridine ring can engage in stacking interactions. | Pyridine ring |

| Host-Guest Interactions | Can act as a guest molecule or part of a larger host structure. | Overall molecular shape, cyclopropoxy group, halogen atoms, and pyridine nitrogen |

| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor. | Pyridine nitrogen |

Analytical Methodologies for 5 Bromo 2 Chloro 3 Cyclopropoxypyridine in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for assessing the purity of chemical intermediates and for their isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, with Supercritical Fluid Chromatography (SFC) emerging as a powerful alternative.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Purity assessment for halogenated pyridines is routinely performed using GC and HPLC. cenmed.com For instance, commercial suppliers of analogous compounds like 5-bromo-2-chloropyridine (B1630664) and 5-bromo-2-chloro-3-fluoropyridine (B1227324) often report purity levels greater than 98.0%, determined by GC. Similarly, HPLC is used to establish the purity of related compounds, such as 5-bromo-2-chloropyrimidine, with purities reaching 98.9%. cenmed.comgoogle.com

For 5-Bromo-2-chloro-3-cyclopropoxypyridine, a reversed-phase HPLC method would likely be effective for purity assessment. A C18 column with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid, would provide good separation of the main compound from potential impurities. For GC analysis, a non-polar or medium-polarity capillary column would be suitable, given the compound's volatility.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly useful for preparative separations and for the analysis of compounds that are not suitable for GC or HPLC. While specific SFC methods for this compound are not documented, its application for the purification and analysis of complex organic molecules is well-established. ijprajournal.com

| Compound | Technique | Reported Purity | Reference |

|---|---|---|---|

| 5-Bromo-2-chloropyridine | GC | >98.0% | |

| 5-Bromo-2-chloropyrimidine | HPLC | >98.9% | google.com |

| 5-Bromo-2-chloro-3-fluoropyridine | GC | >98.0% | |

| 5-Bromo-2-chloropyridine | HPLC | ≥98% | cenmed.com |

Quantitative Analysis Methods

Accurate quantification is crucial for reaction monitoring and for establishing the precise concentration of solutions. For this purpose, quantitative Nuclear Magnetic Resonance (qNMR) and hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable.

Quantitative NMR (qNMR)

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of compound purity and concentration without the need for a specific reference standard of the analyte itself. nih.govnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight. nih.govusp.org This technique is non-destructive and can provide a wealth of structural information simultaneously. nih.gov For this compound, qNMR could be used to determine its absolute purity by integrating its characteristic proton signals against a known amount of an internal standard. acs.org

LC-MS/MS for Reaction Monitoring

LC-MS/MS is a highly sensitive and selective technique ideal for monitoring the progress of chemical reactions, even in complex matrices. nih.gov It allows for the quantification of reactants, intermediates, and products over time. nih.gov For the synthesis involving this compound, an LC-MS/MS method could be developed to track its consumption or formation. This would typically involve separation on an HPLC system followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov The MRM mode provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. nih.gov

| Parameter | Example Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid (Gradient elution) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | [M+H]⁺ → Specific Fragment Ion (To be determined for the specific compound) |

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance or product. pharmaguideline.combiomedres.usnih.gov Impurities can originate from the manufacturing process (e.g., starting materials, intermediates, by-products) or from the degradation of the compound over time. ijprajournal.comnih.gov

For this compound, potential process-related impurities could include unreacted starting materials or by-products from side reactions. Degradation could occur through various pathways, such as hydrolysis of the cyclopropoxy ether or photolytic cleavage, which are known degradation routes for some pharmaceutical compounds. nih.gov The presence of halogen atoms might also lead to specific degradation products under certain conditions. nih.gov

The analysis of these impurities typically involves a combination of chromatographic and spectroscopic techniques. HPLC with UV detection is often used for initial screening, while LC-MS is employed for the identification of unknown impurities by providing molecular weight information. biomedres.usresearchgate.net Isolation of significant impurities may be necessary for full structural elucidation using techniques like NMR spectroscopy. ijprajournal.com

Methods for Chiral Separation (if applicable for derivatives)

The this compound molecule itself is achiral and does not have stereoisomers. However, if derivatives of this compound are synthesized that introduce a chiral center, enantiomeric separation would be necessary to study the properties of each individual enantiomer.

The enantioselective addition of radicals to vinylpyridines is one route to creating chiral pyridine derivatives. acs.org Furthermore, methods exist for the preparation of chiral, enantioenriched cyclopropane (B1198618) derivatives. mdpi.com Should a synthetic route produce a chiral derivative of the title compound, established methods for chiral separation could be applied. High-performance liquid chromatography using chiral stationary phases (CSPs) is a common and effective technique for separating enantiomers of various compound classes, including pyridine derivatives. uni-regensburg.demdpi.com Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also provides a powerful alternative for the analytical separation of stereoisomers. uni-regensburg.de

Future Directions and Advanced Research Avenues

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure substituted pyridines is a critical area of research, as the chirality of a molecule can dramatically influence its biological activity. nih.gov Future efforts in the synthesis of 5-Bromo-2-chloro-3-cyclopropoxypyridine derivatives should focus on the development of asymmetric synthetic routes. This could involve the use of chiral catalysts, such as rhodium-based complexes, in reductive Heck reactions to introduce stereocenters with high enantioselectivity. nih.gov By developing methods to control the three-dimensional arrangement of atoms, researchers can create specific stereoisomers of molecules derived from this compound, which is essential for the development of new therapeutic agents.

Exploration of Photoredox and Electrochemical Transformations

Modern synthetic chemistry is increasingly turning towards photoredox and electrochemical methods to achieve novel transformations under mild conditions. nih.gov These techniques offer unique pathways for the functionalization of pyridine (B92270) rings. Future research should explore the application of photoredox catalysis to this compound. For instance, visible-light-induced reactions could enable the introduction of various functional groups at specific positions on the pyridine ring. acs.org Similarly, electrochemical synthesis provides a powerful tool for driving redox reactions, potentially offering greener and more efficient routes to complex pyridine derivatives. nih.gov Investigating these methods could lead to the discovery of new reactions and the synthesis of previously inaccessible molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering improved control, scalability, and efficiency. nih.gov Applying these technologies to the synthesis of derivatives of this compound could accelerate the discovery of new compounds. Continuous flow reactors can enable precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. beilstein-journals.orguc.pt The integration of automated platforms with real-time reaction monitoring and optimization algorithms, such as Bayesian optimization, can rapidly identify optimal reaction conditions, significantly reducing development time. nih.gov

Bio-inspired Synthetic Approaches to Pyridine Derivatives

Nature often provides elegant and efficient solutions to complex chemical syntheses. Bio-inspired synthetic approaches, which mimic biosynthetic pathways, can offer novel strategies for the construction of pyridine-containing molecules. nih.gov For example, mimicking the enzymatic processes that lead to the formation of pyridine alkaloids could inspire new catalytic systems for the synthesis of complex derivatives of this compound. youtube.com This approach not only has the potential to provide more efficient and environmentally friendly synthetic routes but also can lead to the discovery of novel molecular scaffolds with interesting biological activities.

Computational Design of Next-Generation Pyridine-Based Research Tools and Building Blocks

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov By employing computational methods, researchers can design novel pyridine-based molecules with specific desired properties. For this compound, computational tools can be used to predict its reactivity, explore its conformational landscape, and design new derivatives with enhanced biological activity or material properties. researchgate.net For example, pharmacophore modeling can identify the key structural features required for binding to a specific biological target, guiding the synthesis of more potent and selective compounds. nih.gov This in silico approach can significantly streamline the research and development process, saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.